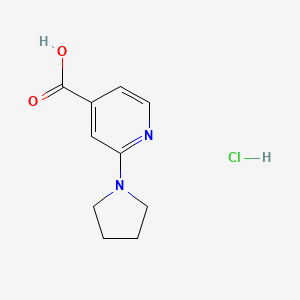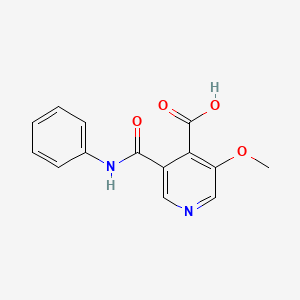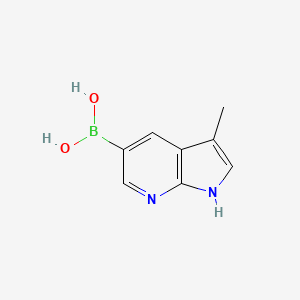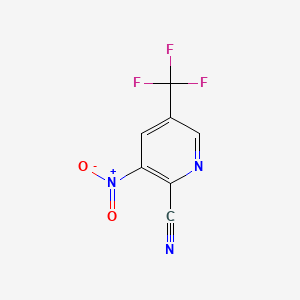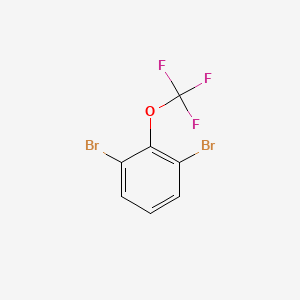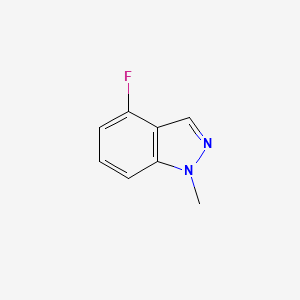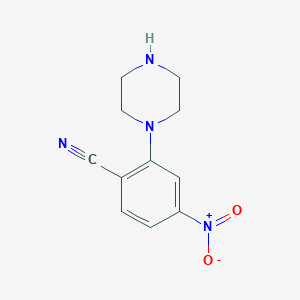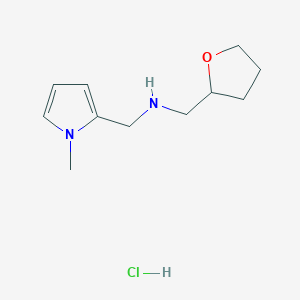
(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
“(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene” is a chemical compound . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of a similar compound, “(2,2,2-Trifluoroethyl)benzene”, is C8H7F3 . The InChI key is AVSVJSGDSPDFLH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Photo-Induced Radical Cyclization
(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene has been studied in the context of photo-induced radical cyclization. This process involves the transformation of benzene-tethered 1,7-enynes under ultraviolet irradiation to produce certain quinolin-2(1H)-ones. This method is notable for proceeding without metals or photo-redox catalysts at room temperature, demonstrating the compound's potential in organic synthesis (An, Kuang, & Wu, 2016).
Synthesis of Arylthioynamines
The compound also finds application in the synthesis of arylthioynamines. It reacts with sodium thiolates and trifluoroethyl p-toluenesulfonate, yielding arylthioynamines in good yields. This synthesis approach is significant for its effectiveness with aliphatic sulfides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
APD334 Precursor Synthesis
Another application is in the synthesis of the APD334 precursor. A scalable process has been developed for producing 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a building block related to (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene. This process involves iron(III) chloride-catalyzed cross-coupling and chloromethylation reactions, highlighting the compound's utility in pharmaceutical synthesis (Sengupta et al., 2015).
Hydrogenation of Benzene
The compound also plays a role in studies investigating the hydrogenation of benzene. For instance, platinum nanoparticles of different shapes affect the hydrogenation selectivity of benzene. This research sheds light on the compound's potential applications in catalysis and industrial chemistry (Bratlie et al., 2007).
Separation of Benzene and Cyclohexane
Finally, it is involved in the separation of benzene and cyclohexane, a challenging task in the petrochemical industry. Nonporous adaptive crystals of hybrid[3]arene, which incorporate (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene, have been developed for this purpose. These crystals exhibit selective separation capabilities, underscoring the compound's significance in industrial separation processes (Zhou et al., 2020).
Safety and Hazards
“(2,2,2-Trifluoroethyl)benzene” has some safety and hazard information available. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Propiedades
IUPAC Name |
(1-cyclopentyl-2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVCTCWZLGJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



